1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-7-2-3-9-10(4-7)19-13(14-9)15-6-8(12(17)18)5-11(15)16/h2-4,8H,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMADVMTLAQNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 2173115-97-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C13H12N2O3S, with a molecular weight of 276.31 g/mol. This compound has been explored for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O3S |
| Molecular Weight | 276.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZXMADVMTLAQNPN-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with carboxylic acid functionalities have shown effectiveness as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are crucial in cancer cell proliferation and survival pathways . The presence of the benzothiazole moiety in the structure is believed to enhance this activity by facilitating interactions with biological targets.
Anti-inflammatory Properties
The compound's ability to inhibit enzymes such as cPLA2α suggests potential anti-inflammatory effects. Inhibition of this enzyme can lead to decreased production of pro-inflammatory mediators, thereby reducing inflammation . This activity has been explored in various preclinical models, showing significant promise for treating inflammatory diseases.
Case Studies and Research Findings
Case Study 1: Anticancer Screening
In a study focused on the anticancer activity of benzothiazole derivatives, compounds were screened against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating substantial cytotoxic effects on cancer cells. The structure–activity relationship (SAR) analysis highlighted the importance of the carboxylic acid group for enhancing bioactivity .
Case Study 2: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory mechanisms revealed that compounds with similar structures could inhibit the secretion of inflammatory cytokines in vitro. This was attributed to their ability to modulate signaling pathways involved in inflammation, further supporting the potential therapeutic application of this compound in inflammatory conditions .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a drug candidate due to its bioactive properties. Research indicates that derivatives of benzothiazole compounds often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential in cancer therapy .
Environmental Science
1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has relevance in environmental monitoring and assessment:
- Trace Organic Compound Analysis : The compound can be used as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the detection of trace organic compounds in water bodies. Its unique structure allows for effective separation and identification of contaminants .
Analytical Chemistry
The compound's properties make it suitable for various analytical applications:
- Chromatographic Techniques : The compound can be utilized in polarity extended chromatography methods to improve the detection and quantification of complex mixtures in environmental samples .
Case Study 1: Antimicrobial Screening
A study conducted on various benzothiazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial efficacy .
Case Study 2: Environmental Monitoring
In a comprehensive study on water quality assessment, the compound was analyzed using advanced chromatographic techniques. The results highlighted its effectiveness as a marker for detecting pollution levels in aquatic environments, showcasing its utility in environmental protection strategies .
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity
- Target Compound: Limited direct data, but benzothiazole derivatives exhibit moderate antioxidant activity.
- Analog 1 : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thiazole-dihydro-oxadiazolyl)pyrrolidin-2-one showed 1.5× activity of ascorbic acid in DPPH assays .
- Analog 2 : 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxaisoindol-2-yl) derivative demonstrated 1.35× activity of vitamin C .
- Mechanism : Free carboxylic acid groups enhance electron donation, reducing Fe³⁺ to Fe²⁺ in reducing power assays .
Antimicrobial Activity
- Analog 3: 2-[(6-Methylbenzothiazol-2-yl)amino]nicotinamides (e.g., compounds 6a–j) showed efficacy against S. aureus and C. albicans, comparable to standard drugs .
- Analog 4 : 5-Oxopyrrolidine derivatives with naphthalenyl-thiazole moieties exhibited broad-spectrum antibacterial and antifungal activity .
Physicochemical Properties
Preparation Methods
Benzothiazole Core Synthesis
The 6-methyl-1,3-benzothiazole scaffold is typically synthesized via condensation of 2-amino-4-methylthiophenol with carboxylic acid derivatives. A widely adopted method involves:
- Reactants : 2-amino-4-methylthiophenol and a substituted carboxylic acid (e.g., chloroacetic acid).
- Catalyst : Polyphosphoric acid (PPA).
- Conditions : Heating at 160–180°C under nitrogen for 1.5–3 hours.
For example, Hutchinson et al. demonstrated that PPA-mediated cyclization at 170°C yields 2-arylbenzothiazoles in moderate yields (21–35%). The methyl group at the 6-position is introduced via the starting thiophenol derivative.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 170°C | Higher yields vs. lower temps |
| Reaction Time | 1.5–3 hours | Prolonged time improves yield |
| Catalyst Loading | Excess PPA | Critical for cyclization |
Pyrrolidone-Carboxylic Acid Coupling
The 5-oxopyrrolidine-3-carboxylic acid moiety is introduced through a nucleophilic substitution or coupling reaction. A representative protocol includes:
- Reactants : Pre-formed 6-methylbenzothiazole and 5-oxopyrrolidine-3-carboxylic acid chloride.
- Conditions : Reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield : 45–60% after purification via column chromatography.
Key considerations:
- Steric hindrance from the 6-methyl group may reduce coupling efficiency.
- Protection of carboxylic acid (e.g., as a methyl ester) during coupling prevents side reactions.
Alternative One-Pot Synthesis
Recent advances propose a one-pot approach combining benzothiazole formation and pyrrolidone coupling:
- Step 1 : Condensation of 2-amino-4-methylthiophenol with ethyl 4-oxopyrrolidine-3-carboxylate in PPA at 150°C.
- Step 2 : In situ hydrolysis of the ester to the free carboxylic acid using NaOH/EtOH.
Optimization and Challenges
- Catalyst Selection : PPA outperforms other acids (e.g., H₂SO₄) in minimizing side products.
- Temperature Control : Excessively high temperatures (>180°C) lead to decomposition of the pyrrolidone ring.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.
Characterization and Validation
Synthesized compounds are validated using:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl at C6, carboxylic acid at C3).
- HPLC : Purity >95%.
- IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H).
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Two-Step Synthesis | 45–60% | 8–10 h | Moderate |
| One-Pot Synthesis | 50–55% | 6–7 h | Low |
Q & A
Basic: What are the recommended synthetic protocols for preparing 1-(6-Methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by crystallization and purification (e.g., recrystallization from DMF/acetic acid mixtures). For example, analogous compounds (e.g., thiazol-4(5H)-one derivatives) are synthesized by refluxing 0.1 mol of starting material with 0.11 mol of aldehyde derivatives for 3–5 hours . Optimization strategies include:
- Temperature control : Prolonged reflux (≥5 hours) improves yield but may require monitoring for decomposition.
- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether reduces impurities.
- Catalyst ratios : Adjusting sodium acetate stoichiometry (e.g., 1:1.1 molar ratio of substrate to catalyst) enhances reaction efficiency .
Advanced: How can researchers address low yields or impurities in the final product during synthesis?
Answer:
Low yields often stem from side reactions or incomplete purification. Methodological solutions include:
- Chromatographic purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound .
- Recrystallization optimization : Test solvent mixtures (e.g., DMF/acetic acid vs. ethanol/water) to improve crystal purity .
- Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction times . Contradictions in yields across studies (e.g., 60–85% yields for similar syntheses) may arise from varying reagent purity or humidity; replicate protocols with controlled anhydrous conditions .
Basic: What analytical techniques are essential for characterizing this compound, and how should they be applied?
Answer:
Key techniques include:
- HPLC : Use a reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm to assess purity (>95%) .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) functional groups .
- NMR : ¹H NMR (DMSO-d₆) should resolve the pyrrolidine-3-carboxylic acid proton at δ 2.8–3.2 ppm and benzothiazole aromatic protons at δ 7.2–8.1 ppm .
Advanced: How can researchers combine spectroscopic and chromatographic data to resolve structural ambiguities?
Answer:
- LC-MS/MS : Confirm molecular weight (e.g., [M+H]+ = 307.3) and fragment ions (e.g., loss of CO₂ at m/z 263) to validate the carboxylic acid moiety .
- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling in the pyrrolidine ring and benzothiazole substituents to assign stereochemistry .
- X-ray crystallography : Resolve crystal packing effects (if crystalline) to confirm bond angles and tautomeric forms .
Basic: What biological assays are suitable for evaluating its bioactivity, and how should controls be designed?
Answer:
- Antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., prostate cancer PC-3 cells) with 24–72 hour exposure; include cisplatin as a positive control .
- Antimicrobial testing : Follow CLSI guidelines for broth microdilution (e.g., MIC against S. aureus), using ciprofloxacin as a reference .
- Controls : Vehicle (DMSO ≤0.1%) and cell-free blanks to rule out solvent toxicity or background interference .
Advanced: How can mechanistic studies (e.g., autophagy induction) be designed to elucidate its mode of action?
Answer:
- Autophagy markers : Immunoblotting for LC3-II/Beclin-1 in treated cells, with chloroquine as a lysosomal inhibitor to confirm autophagic flux .
- mTOR/p70S6K pathway : Use phospho-specific antibodies to assess kinase inhibition (e.g., reduced p-mTOR Ser2448) .
- CRISPR knockouts : Validate target specificity by testing activity in ATG5- or mTOR-deficient cell lines .
Basic: What stability studies are critical for ensuring compound integrity during storage?
Answer:
- Forced degradation : Expose to heat (60°C, 48 hours), UV light (254 nm, 24 hours), and acidic/alkaline conditions (pH 2–12) to identify degradation products .
- Long-term storage : Store at –20°C in amber vials under argon; monitor by HPLC every 6 months for decomposition (e.g., hydrolysis of the pyrrolidone ring) .
Advanced: How can degradation pathways be analyzed to improve formulation strategies?
Answer:
- LC-QTOF-MS : Identify major degradation products (e.g., decarboxylated derivatives or benzothiazole ring-opened species) .
- pH-rate profiling : Determine hydrolysis kinetics (e.g., t₁/₂ at pH 7.4 vs. 2.0) to guide buffered formulation design .
Basic: What structural features influence its biological activity, and how can SAR studies be structured?
Answer:
Key SAR drivers:
- Benzothiazole substituents : 6-Methyl groups enhance lipophilicity (logP ~2.1) and membrane permeability .
- Pyrrolidone ring : The 5-oxo group is critical for hydrogen bonding with targets (e.g., mTOR catalytic domain) .
- Methodology : Synthesize analogs with varied substituents (e.g., 6-ethyl or 6-fluoro benzothiazole) and test in dose-response assays .
Advanced: How can computational modeling complement SAR studies to predict novel derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with mTOR (PDB: 4JSV); prioritize derivatives with improved binding scores (ΔG ≤ –9 kcal/mol) .
- QSAR models : Train on IC₅₀ data from 10+ analogs to correlate descriptors (e.g., polar surface area, H-bond donors) with activity .
Basic: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified PC-3 cells) and normalize data to internal controls (e.g., β-actin for viability assays) .
- Replicate studies : Collaborate with independent labs to verify IC₅₀ values; report mean ± SEM from ≥3 replicates .
Advanced: What strategies resolve discrepancies in synthetic yields across laboratories?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
